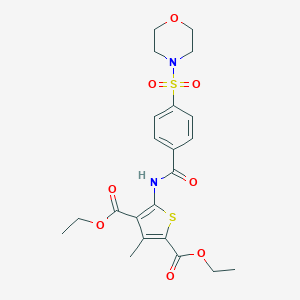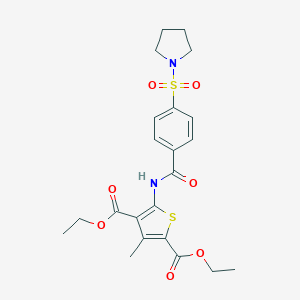![molecular formula C24H23N7O3 B380101 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide CAS No. 315218-14-5](/img/structure/B380101.png)
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which combines a purine moiety with a carbazole group through an acetohydrazide linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide typically involves multiple steps. One common approach is to start with the purine derivative, which is then reacted with an appropriate hydrazide to form the acetohydrazide intermediate. This intermediate is subsequently condensed with the carbazole aldehyde under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures are implemented to ensure the consistency and reproducibility of the final product.
化学反应分析
Types of Reactions
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides of the original compound, while reduction can produce reduced derivatives with altered functional groups
科学研究应用
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe or ligand in biochemical assays.
Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application, but the compound’s structure suggests potential interactions with nucleic acids and proteins involved in cellular processes.
相似化合物的比较
Similar Compounds
- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate
- methyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
Uniqueness
Compared to similar compounds, 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(9-ethyl-9H-carbazol-3-yl)methylene]acetohydrazide stands out due to its unique combination of a purine moiety and a carbazole group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of the acetohydrazide linkage further enhances its reactivity and potential for modification, allowing for the exploration of new derivatives and applications.
属性
CAS 编号 |
315218-14-5 |
|---|---|
分子式 |
C24H23N7O3 |
分子量 |
457.5g/mol |
IUPAC 名称 |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H23N7O3/c1-4-31-18-8-6-5-7-16(18)17-11-15(9-10-19(17)31)12-26-27-20(32)13-30-14-25-22-21(30)23(33)29(3)24(34)28(22)2/h5-12,14H,4,13H2,1-3H3,(H,27,32)/b26-12+ |
InChI 键 |
KXJYQCMJIMSOJK-RPPGKUMJSA-N |
手性 SMILES |
CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C51 |
SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C51 |
规范 SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C51 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N'-[(Z)-(3-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B380019.png)
![2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(Z)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B380025.png)
![2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide](/img/structure/B380027.png)
![N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B380029.png)
![2-{[4-(4-METHYLPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(E)-1-PHENYLETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B380030.png)
![2-(2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B380036.png)
![methyl 4-[(E)-[[2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate](/img/structure/B380037.png)

![2-{4-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-4-oxobutyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380040.png)

![N'-[(Z)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)PROPANEHYDRAZIDE](/img/structure/B380042.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone](/img/structure/B380043.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-1-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B380044.png)
![3,3,6,6-tetramethyl-9-[4-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B380047.png)
